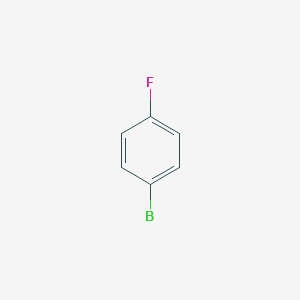

(4-Fluorophenyl)boran

Description

BenchChem offers high-quality (4-Fluorophenyl)boran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)boran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

321881-29-2 |

|---|---|

Molecular Formula |

C6H4BF |

Molecular Weight |

105.91 g/mol |

InChI |

InChI=1S/C6H4BF/c7-5-1-3-6(8)4-2-5/h1-4H |

InChI Key |

YGGMQWSJXSNGDT-UHFFFAOYSA-N |

Canonical SMILES |

[B]C1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical and physical properties of (4-Fluorophenyl)borane

An In-depth Technical Guide to (4-Fluorophenyl)boronic Acid

A Note on Nomenclature: The topic specified is "(4-Fluorophenyl)borane". In chemical literature and commercial availability, the stable, widely utilized reagent is (4-Fluorophenyl)boronic acid. Boranes are a class of compounds, but for practical applications in research and development, the boronic acid derivative is the compound of interest. This guide will focus on the chemical and physical properties of (4-Fluorophenyl)boronic acid , as this is the substance researchers typically refer to with this nomenclature in the context of synthesis and drug development.

Compound Identification and Molecular Structure

(4-Fluorophenyl)boronic acid is an organoboron compound that is a cornerstone reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds.

-

IUPAC Name: (4-fluorophenyl)boronic acid[1]

-

Molecular Formula: C₆H₆BFO₂[1]

-

Synonyms: 4-Fluorobenzeneboronic acid, p-Fluorophenylboronic acid[1]

The structure consists of a phenyl ring substituted with a fluorine atom at the para position and a boronic acid functional group (-B(OH)₂). The fluorine atom imparts unique electronic properties that can influence reaction kinetics and the characteristics of the final product, a feature often exploited in the design of pharmaceutical compounds.

Caption: Molecular Structure of (4-Fluorophenyl)boronic acid.

Physicochemical and Spectroscopic Properties

The physical properties of (4-Fluorophenyl)boronic acid make it a convenient solid reagent for laboratory use. It typically appears as a white to off-white powder.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 139.92 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 275-280 °C (decomposes) | Data varies across suppliers; decomposition is common. |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water and nonpolar solvents like hexane. | General knowledge for boronic acids. |

| Purity | Commercially available in various purities, typically ≥95% to >98%. | [2][3] |

Spectroscopic data is critical for the identification and quality control of (4-Fluorophenyl)boronic acid. Comprehensive spectral information, including ¹H NMR, ¹³C NMR, ¹¹B NMR, ¹⁹F NMR, and IR spectroscopy, is well-documented and publicly available through databases like PubChem.[1] This data is essential for researchers to confirm the identity and purity of the material before use in sensitive applications.

Reactivity and Core Applications in Drug Development

The utility of (4-Fluorophenyl)boronic acid is primarily centered on its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful and versatile method for forming a new carbon-carbon bond between the fluorophenyl group and another organic moiety.

Causality in Application: The C-B bond in the boronic acid is readily transmetalated to a palladium(II) center in the catalytic cycle. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the phenyl ring, influencing the reactivity and stability of both the starting material and the coupled product. In drug development, the introduction of a fluorine atom is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic properties such as lipophilicity.

Key Applications:

-

Suzuki-Miyaura Coupling: The most prevalent application, used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals.

-

Chan-Lam Coupling: Formation of carbon-heteroatom bonds (e.g., C-N, C-O).

-

Liebeskind-Srogl Coupling: Thioester cross-coupling reactions.

-

As a Lewis Acid Catalyst: While less common than its role in cross-coupling, the boron center can act as a Lewis acid to catalyze certain organic transformations.[4]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis Overview

The industrial synthesis of (4-Fluorophenyl)boronic acid typically involves the reaction of a (4-fluorophenyl)metal species with a trialkyl borate, followed by acidic hydrolysis. A common laboratory-scale approach involves the formation of a Grignard reagent from 4-fluorobromobenzene, which is then reacted with trimethyl borate.

This multi-step process requires careful control of reaction conditions, particularly the exclusion of moisture and oxygen during the formation of the organometallic intermediate, to ensure high yields and purity.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. (4-Fluorophenyl)boronic acid is associated with several hazards that necessitate careful handling and appropriate personal protective equipment (PPE).

GHS Hazard Classification: Based on aggregated data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Table 2: Handling and Storage Protocols

| Parameter | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety glasses/goggles, nitrile gloves, lab coat. Use in a chemical fume hood. | To prevent eye/skin contact and inhalation of the powder.[5] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. | Minimizes exposure risk.[6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (anhydrides).[5][7] |

| Incompatibilities | Strong oxidizing agents, strong bases, moisture. | To prevent degradation and hazardous reactions.[6] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating workflow for the synthesis of 4-fluoro-4'-methoxybiphenyl, a representative biaryl compound.

Objective: To synthesize 4-fluoro-4'-methoxybiphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

(4-Fluorophenyl)boronic acid (1.2 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is a critical step as the palladium(0) catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, degassed). The aqueous phase is necessary to dissolve the inorganic base. Add the catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (4-bromoanisole) indicates completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-fluoro-4'-methoxybiphenyl.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

(4-Fluorophenyl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis and drug discovery. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the desirable properties imparted by the fluorine atom make it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, coupled with stringent adherence to safety and handling protocols, enables researchers to effectively leverage this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Boron Molecular. (n.d.). 4-Fluorophenylboronic acid. Retrieved February 6, 2026, from [Link]

- Erker, G. (2005). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton Transactions, (11), 1883-1890.

-

Semantic Scholar. (n.d.). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Retrieved February 6, 2026, from [Link]

Sources

- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. researchgate.net [researchgate.net]

- 5. leapchem.com [leapchem.com]

- 6. media.msanet.com [media.msanet.com]

- 7. 2,4,6-Tris(4-fluorophenyl)boroxin | 448-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Electronic Tuning of Phenylboranes via Fluorine Substitution

Mechanisms, Stability, and Medicinal Utility

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Content Type: Technical Guide / Whitepaper.

Executive Summary

The strategic incorporation of fluorine into phenylboronic acids (PBAs) is a precision tool in modern medicinal chemistry and organic synthesis. Beyond simple bioisosterism, fluorine substitution dramatically alters the Lewis acidity, lipophilicity, and metabolic stability of the boronyl center. This guide provides a technical deep-dive into the electronic perturbations caused by fluorine, specifically how position-dependent substitution (ortho vs. meta vs. para) modulates pKa and reactivity. We further explore the trade-offs between enhanced target engagement (reversible covalent binding) and hydrolytic instability (protodeboronation), providing actionable protocols for synthesis and characterization.

Fundamental Electronic Principles

The electronic character of phenylboranes is governed by the interplay between the electron-deficient boron atom (Lewis acid) and the aromatic ring. Fluorine, as the most electronegative element, modifies this landscape through two competing mechanisms:[1]

-

Inductive Withdrawal (-I): Pulls electron density through the sigma bond framework, increasing the electrophilicity of the boron center.

-

Resonance Donation (+R): Donates lone-pair electron density into the pi-system, potentially decreasing electrophilicity if conjugated effectively.

The Positional "Tuning" Effect

The net effect on the boronic acid's pKa depends critically on the fluorine's position relative to the boron atom.

| Position | Dominant Effect | Net Impact on Boron | pKa Shift (approx.)[2] |

| Ortho (2-F) | Inductive (-I) + H-Bonding | Significantly Increased Acidity | |

| Meta (3-F) | Inductive (-I) | Moderately Increased Acidity | |

| Para (4-F) | Compensation (-I / +R) | Minimal Change | |

| Poly (2,3,4,6-F) | Cumulative -I | Extreme Acidity |

Data synthesized from spectroscopic studies [1][2].

The Ortho-Fluorine Anomaly

Unlike meta or para substitution, an ortho-fluorine atom introduces a specific structural interaction. Detailed NMR and X-ray crystallographic studies reveal an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the boronic acid (B-O-H

This interaction stabilizes the tetrahedral boronate anion (the conjugate base) more effectively than the trigonal planar acid form, thereby shifting the equilibrium toward the ionized state and significantly lowering the pKa [2].

Visualization: Electronic Effects & Signaling

The following diagram maps the causal relationships between fluorine substitution patterns and the resulting physicochemical properties.

Figure 1: Mechanistic pathways linking fluorine substitution to Lewis acidity and stability.

Reactivity & Stability: The Double-Edged Sword

While increasing Lewis acidity enhances the ability of boronic acids to bind to nucleophiles (e.g., serine residues in enzymes or diols in carbohydrates), it introduces a critical liability: Protodeboronation .[3]

Mechanism of Protodeboronation

Electron-deficient arylboronic acids are susceptible to base-catalyzed C-B bond cleavage.[3] The mechanism typically involves:

-

Formation of the boronate anion.

-

Protonation of the ipso-carbon (rate-determining step).

-

Cleavage of the C-B bond to yield the deboronated arene and boric acid.

Key Insight: Highly fluorinated phenylboranes (e.g., 2,6-difluoro or perfluoro derivatives) are exceptionally prone to this pathway in aqueous media at physiological pH [3].

Mitigation Strategies

-

MIDA Boronates: protecting the boron center with N-methyliminodiacetic acid (MIDA) re-hybridizes the boron to sp3, shutting down the empty p-orbital and preventing hydrolysis until controlled release.

-

Pinacol Esters: Steric bulk and the stability of the dioxaborolane ring retard hydrolysis compared to the free acid.

-

Copper Mediation: For synthetic applications like radiofluorination, using Cu(OTf)₂ mediators can suppress protodeboronation by stabilizing the intermediate species [3].

Medicinal Chemistry Applications

Reversible Covalent Inhibition

Fluorinated PBAs are potent warheads for targeting serine proteases and beta-lactamases. The boron atom forms a reversible covalent bond with the active site serine hydroxyl.

-

Tuning

: Lowering the pKa (via F-substitution) generally increases affinity ( -

Selectivity: Ortho-fluorine substituents can introduce steric clashes that exclude off-target binding while enhancing acidity.

PET Imaging ( F)

The introduction of

-

Workflow: Copper-mediated nucleophilic radiofluorination of arylboronic esters.

-

Advantage: This method tolerates electron-deficient arenes better than standard

reactions, allowing access to novel radiotracers [3].

Experimental Protocols

Protocol A: Synthesis of Fluorinated Phenylboronic Acids

Method adapted from Lithium-Halogen Exchange [4].

Reagents:

-

Fluorinated bromoarene (1.0 equiv)

-

Triisopropyl borate (1.2 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Anhydrous THF / Toluene

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve the fluorinated bromoarene in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

-

Exchange: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 1 hour to generate the aryllithium species.

-

Borylation: Add Triisopropyl borate dropwise. The solution may become viscous. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.

-

Hydrolysis: Quench with 2M HCl (aq) until pH < 2. Stir vigorously for 30 minutes to hydrolyze the boronate ester.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[5]

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/Acetone. Note: Avoid silica chromatography for free boronic acids due to streaking.

Protocol B: Determination of pKa (Spectrophotometric Titration)

Validates Lewis Acidity [2].

Reagents:

-

Phosphate/Citrate buffer series (pH 4.0 to 10.0)

-

UV-Vis Spectrophotometer

Step-by-Step:

-

Prepare a 100

M stock solution of the fluorinated PBA in water (with <1% DMSO if solubility is poor). -

Aliquot into the buffer series to a final concentration of 10

M. -

Measure UV absorbance (typically 200–300 nm range). The

will shift between the trigonal (acid) and tetrahedral (base) forms. -

Plot Absorbance vs. pH at the wavelength of maximum change.

-

Fit data to the Henderson-Hasselbalch equation to extract pKa.

Protocol C: Hydrolytic Stability Assay (Protodeboronation)

Critical for drug candidate screening [3].

Step-by-Step:

-

Dissolve PBA (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

-

Incubate at 37°C.

-

Sample at t = 0, 1h, 4h, 12h, 24h.

-

Analyze via HPLC-MS.

-

Monitor: Disappearance of PBA peak (M+) and appearance of the deboronated arene (M - B(OH)₂ + H).

-

Internal Standard: Use an inert fluorinated arene (e.g., fluoronaphthalene) for quantification.

-

Visualization: Drug Discovery Workflow

Figure 2: Iterative workflow for optimizing fluorinated phenylboranes in drug discovery.

References

-

MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. [Link][5][6][7][8][9][10]

-

Journal of Nuclear Medicine. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Suppressing Protodeboronation.[11] [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link][6]

-

NIH / PubMed Central. (2009). Lewis acidities and hydride, fluoride, and X- affinities of substituted boranes. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]

Technical Deep Dive: (4-Fluorophenyl)boronic Acid vs. Phenylboronic Acid

This is an in-depth technical guide comparing (4-Fluorophenyl)borane—specifically its stable reagent form, (4-Fluorophenyl)boronic acid —and Phenylboronic acid .

Content Type: Technical Guide & Comparative Analysis Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary & Disambiguation

In the context of drug discovery and organic synthesis, the term "(4-Fluorophenyl)borane" is frequently used as a shorthand for (4-Fluorophenyl)boronic acid .

-

Strict Chemical Definition: "(4-Fluorophenyl)borane" refers to the dihydrido species (

), which is generally air-sensitive, pyrophoric, and exists as a dimer. It is rarely used as a shelf reagent. -

Practical Definition: The commercially relevant, stable solid is (4-Fluorophenyl)boronic acid (

).

This guide focuses on the comparison between (4-Fluorophenyl)boronic acid (4-FPBA) and the parent scaffold Phenylboronic acid (PBA) , analyzing how the single fluorine substitution alters physicochemical properties, synthetic reactivity, and pharmacological utility.

Core Differences at a Glance

| Feature | Phenylboronic Acid (PBA) | (4-Fluorophenyl)boronic Acid (4-FPBA) |

| Formula | ||

| MW | 121.93 g/mol | 139.92 g/mol |

| Electronic State | Neutral / Reference | Electron-Deficient (Inductive withdrawal) |

| Acidity (pKa) | ~8.8 | ~8.0–8.6 (More Acidic) |

| Stability | High | Moderate (Prone to Protodeboronation) |

| MedChem Role | Scaffold / Linker | Metabolic Blocker / Bioisostere |

Physicochemical Profile & Electronic Effects

The introduction of a fluorine atom at the para-position exerts a profound "push-pull" effect on the boronic acid center, influencing both Lewis acidity and stability.

Electronic Inductive Effect (-I Effect)

Fluorine is the most electronegative element (

-

Impact on Boron: The boron atom becomes more electron-deficient (more Lewis acidic).

-

Impact on pKa: 4-FPBA is more acidic than PBA. It forms the tetrahedral "ate" complex (

) at a lower pH. This is critical for Suzuki-Miyaura couplings, which require the formation of this "ate" species for transmetallation.

Resonance Effect (+R Effect)

While fluorine withdraws inductively, it donates electron density via

Protodeboronation Liability

A critical distinction for process chemistry is the stability of the C-B bond.

-

Mechanism: Base-catalyzed hydrolysis of the C-B bond (Protodeboronation).[1]

-

Comparison: 4-FPBA is significantly more prone to protodeboronation than PBA. The electron-withdrawing fluorine stabilizes the anionic transition state required to cleave the C-B bond, releasing fluorobenzene.

-

Implication: Reactions with 4-FPBA require careful control of base strength and temperature to avoid low yields.

Synthetic Reactivity: The Suzuki-Miyaura Cycle[1]

The primary utility of these reagents is in Palladium-catalyzed cross-coupling. The fluorine substituent alters the rate-limiting steps of the catalytic cycle.

Catalytic Cycle Dynamics

-

Transmetallation: This step requires the boronic acid to react with a base (e.g.,

,-

4-FPBA: Forms the boronate species faster due to higher acidity.

-

PBA: Requires slightly more basic conditions or longer equilibration.

-

-

Reductive Elimination: The electronic nature of the aryl ring affects the strength of the Pd-C bond.

-

4-FPBA: The electron-poor ring can accelerate reductive elimination compared to electron-rich variants, but this is often secondary to steric factors.

-

Visualization: Competitive Pathways

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway, which is exacerbated in 4-FPBA.

Figure 1: The "Ate" complex is the fork in the road. For 4-FPBA, the red path (Deboronation) is kinetically accessible if the transmetallation is slow or the base is too harsh.

Medicinal Chemistry Applications

In drug design, replacing Phenylboronic acid (as a precursor to a phenyl ring) with 4-FPBA (precursor to a 4-fluorophenyl ring) is a strategic "Fluorine Scan" tactic.

Metabolic Blocking (Para-Blocker)

-

Phenyl Ring Liability: The para-position of a phenyl ring is electronically favorable for Cytochrome P450 oxidation (hydroxylation), leading to rapid clearance (

). -

4-F Solution: The C-F bond is metabolically stable (Bond Energy

116 kcal/mol vs C-H

Bioisosterism & Lipophilicity

-

Sterics: The Van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20 Å), allowing 4-F-Phenyl to fit into the same binding pockets as Phenyl.

-

Lipophilicity: Fluorination generally increases lipophilicity (

), improving membrane permeability.-

to

-

to

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Robust Substrates)

Applicable to Phenylboronic Acid.

-

Reagents: Aryl Halide (1.0 eq), Phenylboronic Acid (1.2 eq) ,

(2.0 eq). -

Catalyst:

(5 mol%). -

Solvent: DME/Water (2:1).

-

Conditions: Heat to reflux (

) for 4-12 hours under -

Workup: Standard aqueous extraction.

Protocol B: Modified Coupling for Labile Boronic Acids

Recommended for (4-Fluorophenyl)boronic Acid to minimize deboronation.

-

Rationale: Uses a weaker base and milder temperature to suppress C-B hydrolysis.

-

Reagents: Aryl Halide (1.0 eq), 4-FPBA (1.5 eq) ,

(3.0 eq) or-

Note: Excess boronic acid is used to compensate for potential decomposition.

-

-

Catalyst:

(3-5 mol%) - Faster turnover reduces time for side reactions. -

Solvent: 1,4-Dioxane (Anhydrous) or THF. Minimizing water reduces hydrolysis risk.

-

Conditions:

. Avoid aggressive reflux if possible.

Decision Logic for Reagent Selection

Figure 2: Workflow for selecting between the phenyl and 4-fluorophenyl scaffolds and optimizing the process.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 132(38), 13100–13112. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hall, D. G. (Ed.). (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of (4-Fluorophenyl)boranes

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of (4-Fluorophenyl)boranes

Executive Summary

The incorporation of the 4-fluorophenyl motif is a cornerstone strategy in medicinal chemistry to block metabolic soft spots (specifically P450 oxidation at the para-position) and modulate lipophilicity (

This guide provides a rational, mechanism-driven workflow for coupling (4-fluorophenyl)boronic acids, pinacol esters, and MIDA boronates. It moves beyond generic "recipe" lists to provide a self-validating system where reaction progress is logically monitored against mechanistic checkpoints.

Mechanistic Insight: The "Fluorine Effect"

To optimize this reaction, one must understand how the 4-fluoro substituent perturbs the standard catalytic cycle.

-

Enhanced Lewis Acidity: The electronegative fluorine atom at the para position withdraws electron density from the boron center (inductive effect,

). This makes the boron more Lewis acidic compared to a neutral phenyl ring.-

Consequence: Faster complexation with base (

or -

Risk:[1] Increased susceptibility to protodeboronation (hydrolysis of the C-B bond), yielding fluorobenzene as a dead-end byproduct.

-

-

Electronic Influence on Reductive Elimination: Once transmetallated, the electron-poor 4-fluorophenyl group accelerates reductive elimination from the Pd(II) center, generally making this step fast and efficient.

Visualization: Mechanistic Pathway & Failure Modes[1]

Figure 1: The catalytic cycle highlighting the critical transmetallation step and the competing protodeboronation pathway specific to electron-deficient boranes.

Reagent Selection Guide

The stability of the boron reagent is the primary variable in success. Use this decision matrix:

| Reagent Class | Chemical Stability | Reactivity (Transmetallation) | Recommended Use Case |

| Boronic Acid (4-F-Ph-B(OH)₂) | Low (Prone to dehydration & protodeboronation) | High | Standard couplings with reactive halides (I, Br). Fast reactions (<4h). |

| Pinacol Ester (4-F-Ph-BPin) | High (Thermally stable) | Moderate (Requires in-situ hydrolysis) | Scale-up; reactions requiring slow addition; anhydrous conditions. |

| MIDA Boronate (Slow Release) | Very High (Bench stable) | Controlled (Slow release of active acid) | Challenging substrates ; unstable heterocycles; iterative couplings. |

Protocol 1: The "Workhorse" Method (High-Throughput)[1]

This protocol utilizes Buchwald G4 Precatalysts (specifically XPhos Pd G4), which activate at low temperatures, minimizing the window for protodeboronation.

Applicability: Standard library synthesis, aryl bromides/chlorides.

Materials

-

Catalyst: XPhos Pd G4 (1-2 mol%) [Sigma-Aldrich/Merck]

-

Boron Source: (4-Fluorophenyl)boronic acid (1.5 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Base:

(2.0 equiv, 0.5M aqueous solution) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Charge Solids: In a reaction vial, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol).

-

Inert Atmosphere: Seal the vial and purge with

or Argon for 3 cycles (Vacuum/Backfill). Crucial: Oxygen poisons the active Pd(0) species. -

Solvent Addition: Add degassed THF (4 mL) via syringe.

-

Base Activation: Add the aqueous

(4 mL) solution.-

Checkpoint: The biphasic mixture should turn a distinct color (often orange/red) upon stirring, indicating precatalyst activation.

-

-

Reaction: Stir vigorously at 40–60°C .

-

Note: Do not overheat. 4-Fluorophenylboronic acid is prone to decomposition >80°C in aqueous base.

-

-

Monitoring (Self-Validation):

-

T=1h: Sample the organic layer. Analyze by LCMS.

-

Success Signal: Disappearance of Aryl Halide.

-

Failure Signal: Presence of Fluorobenzene (mass 96) indicates protodeboronation. Action: Switch to Protocol 2.

-

Protocol 2: The "Controlled Release" Method (Challenging/Unstable)

For substrates where the standard protocol yields high protodeboronation (fluorobenzene formation) or homocoupling. This method uses MIDA boronates or anhydrous conditions to starve the side reaction.

Materials

-

Catalyst:

(3 mol%) or SPhos Pd G3. -

Boron Source: (4-Fluorophenyl)boronic acid MIDA ester.

-

Base:

(anhydrous, micronized). -

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven (120°C) overnight.

-

Charge: Add Aryl Halide (1.0 mmol), MIDA Boronate (1.2 mmol),

(0.03 mmol), and -

Solvent: Add anhydrous DMF (5 mL).

-

Slow Hydrolysis: Add exactly 20

of water (or use wet DMF). -

Reaction: Heat to 80°C.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failure. The most common issue with 4-F-Boranes is the "vanishing nucleophile" (protodeboronation).

Figure 2: Diagnostic workflow for reaction optimization.

Safety & Handling

-

Fluoride Risk: While the C-F bond is generally stable, accidental activation at high temperatures (>120°C) with phosphine ligands can generate fluoride ions. If using glass vessels, ensure no etching is observed.

-

Toxicity: 4-Fluorophenylboronic acid is an irritant. However, the palladium precatalysts (G3/G4) often contain carbazole leaving groups which can be genotoxic; ensure thorough purification (silica gel chromatography or scavenger resins like SiliaMetS®) of the final product.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 2009 , 131(20), 6961–6963. Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladium Precatalysts for Cross-Coupling." The Journal of Organic Chemistry, 2013 , 78(3), 760-765. Link

-

Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link

Sources

- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

The Chan-Lam Coupling with 4-Fluorophenylboronic Acid: A Comprehensive Guide to C-N and C-O Bond Formation

Introduction: The Strategic Advantage of Fluorinated Aryl Moieties

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making the 4-fluorophenyl group a privileged scaffold. The Chan-Lam coupling, a copper-catalyzed cross-coupling of an arylboronic acid with an amine or alcohol, offers a powerful and versatile method for the synthesis of these valuable compounds.[1][2] This reaction is particularly advantageous due to its operational simplicity, often proceeding under mild conditions and in the presence of air, a stark contrast to many palladium-catalyzed counterparts.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for performing the Chan-Lam coupling using 4-fluorophenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental protocols, and present a systematic approach to reaction optimization.

Mechanistic Insights: The Copper Catalytic Cycle

The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reaction conditions.[1] However, a generally accepted catalytic cycle involves the formation of a copper(II)-aryl species, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to furnish the desired C-N or C-O bond. The copper(I) species generated is then re-oxidized to copper(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[2]

Here, we present a simplified mechanistic pathway for the Chan-Lam coupling of 4-fluorophenylboronic acid with a generic amine (R₂NH).

Figure 1: A simplified representation of the Chan-Lam coupling catalytic cycle.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the Chan-Lam coupling of 4-fluorophenylboronic acid with both amine and phenol nucleophiles. These procedures are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: N-Arylation of an Aliphatic Amine with 4-Fluorophenylboronic Acid

This protocol is adapted from established procedures for copper-catalyzed N-arylation.[3]

Materials and Reagents:

-

4-Fluorophenylboronic acid

-

Aliphatic amine (e.g., morpholine)

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv).

-

Addition of Reagents: Add the aliphatic amine (1.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and anhydrous dichloromethane (5 mL).

-

Initiation: Add pyridine (2.0 mmol, 2.0 equiv) to the reaction mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature and open to the air for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL), saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-fluorophenyl)amine.

Protocol 2: O-Arylation of a Phenol with 4-Fluorophenylboronic Acid

This protocol is based on optimized conditions for the Chan-Lam O-arylation of phenols.[4]

Materials and Reagents:

-

4-Fluorophenylboronic acid

-

Phenol (e.g., 4-methoxyphenol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).

-

Addition of Reagents: Add 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv) and copper(II) trifluoromethanesulfonate (0.05 mmol, 5 mol%).

-

Base Addition: Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature, open to the air, for 18-36 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, dilute the mixture with dichloromethane (15 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 4-fluorophenyl ether.

Figure 2: General experimental workflow for Chan-Lam coupling.

Optimization of Reaction Conditions

The efficiency of the Chan-Lam coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes key parameters and their effects on the reaction outcome when using 4-fluorophenylboronic acid. This data is a synthesis of general observations from the literature and provides a rational basis for experimental design.

| Parameter | Options | General Observations & Rationale |

| Copper Catalyst | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, CuI | Cu(OAc)₂ is a commonly used, inexpensive, and effective catalyst.[2] Cu(OTf)₂ can be more active in some cases, particularly for less reactive nucleophiles.[3] The choice of counter-ion can influence the catalyst's solubility and Lewis acidity. |

| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | A base is often required to facilitate the deprotonation of the nucleophile and/or the transmetalation step.[5] Organic bases like pyridine and triethylamine are commonly used in organic solvents. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in polar aprotic solvents. |

| Solvent | DCM, CH₃CN, Toluene, THF, Methanol | Dichloromethane (DCM) and acetonitrile (CH₃CN) are frequently used and generally provide good results.[6] Toluene can be beneficial for higher temperature reactions. Methanol has also been shown to be an effective solvent in some systems.[3] |

| Temperature | Room Temperature to 80 °C | Many Chan-Lam couplings proceed efficiently at room temperature.[1] For less reactive substrates, heating may be necessary to achieve a reasonable reaction rate.[6] |

| Atmosphere | Air | A key advantage of the Chan-Lam coupling is its tolerance to air, which often serves as the terminal oxidant for the regeneration of the Cu(II) catalyst.[2] |

Troubleshooting and Considerations

-

Homocoupling of Boronic Acid: A common side reaction is the formation of 4,4'-difluorobiphenyl. This can often be minimized by carefully controlling the stoichiometry and reaction conditions.

-

Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water. Using anhydrous solvents can help mitigate this side reaction.

-

Substrate Scope: Electron-donating groups on the amine or phenol generally enhance reactivity, while electron-withdrawing groups can slow the reaction down. For particularly challenging substrates, the use of a ligand, such as a phenanthroline or a bipyridine, may be necessary to improve the yield.

-

Stoichiometry: An excess of the boronic acid (typically 1.2-2.0 equivalents) is often used to drive the reaction to completion.

Conclusion

The Chan-Lam coupling of 4-fluorophenylboronic acid is a robust and highly valuable transformation for the synthesis of fluorinated diaryl ethers and anilines. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide range of functionalized molecules critical for advancements in medicinal chemistry and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic tool.

References

- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.

- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.

-

Wikipedia. (2023). Chan–Lam coupling. [Link]

- Jacobson, C. E., Martinez-Muñoz, N., & Gorin, D. J. (2015). Aerobic, Copper-Catalyzed Phenol Methylation via the Chan–Lam Coupling Reaction. The Journal of Organic Chemistry, 80(15), 7305–7310.

- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3589–3598.

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

- Sereda, G. (2010). N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL)

- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Organic Letters, 3(13), 2077–2079.

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Aliphatic Amines. Journal of the American Chemical Society, 124(50), 14844–14845.

- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A Simple, General, and Efficient Method for the N-Arylation of Amines, Amides, and Nitrogen Heterocycles. Organic Letters, 9(18), 3503–3506.

Sources

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. Chan-Lam Coupling [organic-chemistry.org]

- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Aerobic, copper catalyzed phenol methylation via the Chan-Lam coupling" by Yingchuan Zhu [scholarworks.smith.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization of Heterocycles with (4-Fluorophenyl)boronic Acid

Abstract & Strategic Importance

The incorporation of a para-fluorophenyl moiety is a canonical strategy in medicinal chemistry. The fluorine atom, acting as a bioisostere of hydrogen, significantly alters the physicochemical profile of a drug candidate without imposing severe steric penalties.

Key Medicinal Impacts of the 4-Fluorophenyl Motif:

-

Metabolic Stability: Blocks CYP450-mediated oxidation at the para-position (metabolic soft spot).

-

Lipophilicity Modulation: Increases

moderately, enhancing membrane permeability. -

Binding Affinity: The C–F bond is highly polarized, enabling unique multipolar interactions with protein active sites.

This guide provides optimized protocols for coupling (4-Fluorophenyl)boronic acid with heterocyclic halides. While this specific boronic acid is more stable than its ortho-fluorinated or pentafluorinated counterparts, it presents unique challenges when coupled with electron-deficient heterocycles (e.g., chloropyrimidines, bromopyridines) due to competitive protodeboronation and catalyst deactivation.

Mechanistic Insight & Critical Control Points

To ensure reproducibility, one must understand the catalytic cycle's vulnerabilities. The coupling follows the Suzuki-Miyaura mechanism, but the presence of the fluorine atom on the nucleophile and nitrogen atoms on the electrophile necessitates specific interventions.

The Catalytic Cycle (Visualization)

The following diagram outlines the pathway, highlighting the Transmetalation step as the rate-determining bottleneck for this specific transformation.

The "Fluorine Effect" on Reactivity

The electron-withdrawing nature of the para-fluorine atom renders the boron center more Lewis acidic.

-

Consequence: The boronate complex forms readily, but the aryl ring is slightly deactivated towards transmetalation compared to non-fluorinated phenyl rings.

-

Risk: If the catalytic turnover is slow (due to a difficult oxidative addition into a chloride), the activated boronate species resides in the basic solution longer, increasing the risk of protodeboronation (hydrolysis of the C–B bond).

Experimental Protocols

Protocol A: The "Workhorse" Method (High Throughput)

Best for: Aryl Bromides, Iodides, and electron-neutral Pyridines.

This protocol uses a robust, air-stable catalyst system suitable for standard library synthesis.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Ligand: dppf (contained in catalyst)

-

Base: 2M Na₂CO₃ (aqueous)

-

Solvent: 1,4-Dioxane[2]

-

Temperature: 80–100 °C

Step-by-Step Workflow:

-

Charge: To a reaction vial, add the Heteroaryl Bromide (1.0 equiv), (4-Fluorophenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvate: Add 1,4-Dioxane (concentration 0.2 M).

-

Activate: Add 2M Na₂CO₃ (3.0 equiv).

-

Degas: Sparge with nitrogen for 2 minutes or purge/backfill the headspace 3 times. Oxygen inhibition is a common failure mode.

-

React: Seal and heat to 90 °C for 4–16 hours.

-

QC Check: LCMS should show the product mass (M+H). If the mass of Fluorobenzene is observed, protodeboronation has occurred.

Protocol B: The "Challenging Substrate" Method (Advanced)

Best for: Heteroaryl Chlorides, Sterically Hindered positions, or Electron-Rich Heterocycles (e.g., 2-chloropyrimidines, 2-chloro-3-fluoropyridines).

This protocol utilizes Buchwald Precatalysts (Gen 3/Gen 4).[1] These bulky, electron-rich phosphine ligands (XPhos) facilitate oxidative addition into unreactive C–Cl bonds and prevent the palladium from binding to heterocyclic nitrogens.

Reagents:

-

Catalyst: XPhos Pd G4 (2–3 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid)

-

Solvent: THF/Water (10:1) or Toluene/Water (5:1)[1]

-

Temperature: 60–80 °C (Milder conditions prevent deboronation)

Step-by-Step Workflow:

Why XPhos? The XPhos ligand is structurally designed to form a "roof" over the Palladium center. This steric bulk prevents the nitrogen atoms of the pyrimidine/pyridine from coordinating to the Pd (poisoning), while the electron-rich phosphine accelerates the oxidative addition into the strong C–Cl bond.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and their chemical corrections.

| Observation (LCMS/NMR) | Diagnosis | Corrective Action |

| No Reaction (Starting Material remains) | Oxidative Addition failure. | Switch from Protocol A to Protocol B (XPhos Pd G4). Ensure system is oxygen-free. |

| Fluorobenzene detected | Protodeboronation of the boronic acid.[3] | 1. Lower temperature (try 60 °C).2. Switch base to anhydrous CsF or K₃PO₄ .3. Add boronic acid in portions. |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Reduce O₂ levels (sparge longer). Reduce catalyst loading. |

| Pd Black precipitation | Catalyst decomposition. | Ligand insufficient to stabilize Pd. Add 1-2 mol% free XPhos ligand or switch to G4 precatalyst. |

References

-

Buchwald, S. L., et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds."[4][5] Organic Chemistry Portal.

-

Sigma-Aldrich. "Buchwald Precatalysts User Guide (XPhos Pd G4)."

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

-

BenchChem. "Application Notes for RuPhos/XPhos in Heteroaryl Chlorides."

Sources

- 1. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 2. mdpi.com [mdpi.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Green Chemistry Solvent Systems for Fluorophenylborane Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly for the formation of carbon-carbon bonds to construct biaryl scaffolds. Fluorinated biaryls are of immense interest in the pharmaceutical and materials science industries.[1] However, the reliance on conventional, often hazardous and volatile organic solvents (VOCs), presents significant environmental and safety challenges, driving the need for greener alternatives. This guide provides an in-depth analysis and practical protocols for employing sustainable solvent systems in the palladium-catalyzed coupling of fluorophenylboranes. We will explore the mechanistic implications and practical execution of these reactions in aqueous media, bio-derived solvents, and deep eutectic solvents, offering researchers and drug development professionals a robust framework for implementing greener, more efficient synthetic strategies.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is critical to appreciating the role of the solvent and optimizing reaction conditions. The process is a palladium-catalyzed cycle involving an organoborane and an organohalide.[2][3][4] The solvent must accommodate a range of species, from nonpolar organic substrates to inorganic bases and metallic complexes.[5]

The catalytic cycle proceeds through three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: A base is required to activate the organoboronic acid (Ar'-B(OH)₂), forming a more nucleophilic boronate species.[2][4] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Aqueous Solvent Systems & Micellar Catalysis

Water is the most desirable green solvent due to its non-toxicity, non-flammability, and low cost.[6] The primary challenge is the poor solubility of many organic substrates and catalysts. Micellar catalysis overcomes this by using surfactants to form nanomicelles in water, which act as "nanoreactors" to solubilize the reactants and facilitate the reaction.[7][8]

Causality Behind Experimental Choices: The choice of a surfactant like polyoxyethanyl α-tocopheryl sebacate (PTS) is deliberate. Its specific hydrophilic-lipophilic balance allows for the formation of stable nanomicelles that can effectively host the palladium catalyst and the lipophilic coupling partners within their hydrophobic cores, while the overall system remains dispersed in the aqueous phase.[7] This approach eliminates the need for organic co-solvents and often allows for milder reaction conditions.[9]

Protocol 1: Micellar Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid

Materials:

-

4-Fluorophenylboronic acid

-

1-Bromo-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

PTS (or similar amphiphile like TPGS-750-M)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate (for extraction)

Step-by-Step Methodology:

-

Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

-

Micelle Formation: Add the PTS amphiphile (2% by weight relative to water) to 5 mL of deionized water in the reaction flask. Stir vigorously for 10 minutes at room temperature until a slightly cloudy or translucent solution forms, indicating micelle formation.

-

Reaction Initiation: Add the pre-mixed palladium catalyst to the aqueous mixture. The flask is then fitted with a condenser and flushed with an inert gas (e.g., Nitrogen or Argon).

-

Heating and Monitoring: The reaction mixture is heated to 80 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Isolation: Upon completion (typically 4-6 hours), cool the reaction to room temperature. Add 10 mL of ethyl acetate and stir for 5 minutes. Separate the organic layer. Extract the aqueous layer twice more with 10 mL of ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: Aqueous and Micellar Systems

| Aryl Halide | Boronic Acid | Catalyst System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodophenol | Phenylboronic Acid | 10% Pd/C | Water | Reflux | 0.5 | >90 | [6] |

| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | PTS in Water | 80 | 4 | 95 | [7] |

| 2-Chloropyridine | 4-Fluorophenylboronic Acid | PdCl₂(dppf) | TPGS-750-M in Water | 40 | 12 | 88 | [8] |

Bio-Derived Solvent Systems

Bio-derived solvents are sourced from renewable feedstocks, offering advantages such as biodegradability and a lower environmental footprint compared to their petroleum-based counterparts.[10] Solvents like 2-methyltetrahydrofuran (2-MeTHF) and tert-amyl alcohol have proven effective for Suzuki-Miyaura couplings.[11]

Causality Behind Experimental Choices: 2-MeTHF, derived from biomass, is an excellent substitute for THF. It has a higher boiling point (allowing for a wider reaction temperature range), lower water miscibility (simplifying aqueous workups), and is more stable against peroxide formation. For nickel-catalyzed systems, which are a cost-effective alternative to palladium, solvents like t-amyl alcohol have shown excellent performance, demonstrating that green solvent selection can be synergistic with the choice of catalyst.[11]

Protocol 2: Nickel-Catalyzed Coupling in 2-MeTHF

Materials:

-

4-Fluorophenylboronic acid

-

4-Chloroanisole

-

Nickel(II) chloride (NiCl₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

-

Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the air sensitivity of the nickel catalyst system.

-

Vessel Preparation: In an oven-dried Schlenk tube, combine NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), 4-chloroanisole (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add 5 mL of anhydrous, degassed 2-MeTHF to the Schlenk tube.

-

Reaction Execution: Seal the tube and heat the mixture to 100 °C in an oil bath with stirring for 12-18 hours.

-

Monitoring and Workup: After cooling to room temperature, monitor the reaction by GC-MS. Quench the reaction by adding 10 mL of water.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the desired biaryl product.

Caption: Decision workflow for selecting a green solvent system for Suzuki-Miyaura coupling.

Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents are a novel class of green solvents formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), such as choline chloride and glycerol.[12] This combination results in a significant depression of the mixture's freezing point. DESs are attractive due to their low cost, biodegradability, low volatility, and tunability.[13]

Causality Behind Experimental Choices: The highly polar and ionic nature of DESs can enhance the stability of palladium catalysts and may facilitate the dissolution of the inorganic base, accelerating the transmetalation step.[14] The choice of a DES like choline chloride:glycerol is based on its ready availability, low toxicity, and proven efficacy in various cross-coupling reactions.[13] The high viscosity can be a challenge, but this is often mitigated by heating, which also increases reaction rates.

Protocol 3: Coupling in a Choline Chloride:Glycerol DES

Materials:

-

4-Fluorophenylboronic acid

-

1-Bromo-2-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Choline chloride

-

Glycerol

Step-by-Step Methodology:

-

DES Preparation: In a flask, combine choline chloride and glycerol in a 1:2 molar ratio. Heat the mixture gently (to ~60 °C) with stirring until a clear, homogeneous liquid is formed. This is your reaction solvent.

-

Reagent Addition: To the prepared DES (5 mL), add 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.5 mmol, 2.5 equiv), and Pd(OAc)₂ (0.01 mmol, 1 mol%).

-

Reaction Conditions: Stir the mixture at 100 °C under a nitrogen atmosphere. Monitor the reaction's progress using TLC or LC-MS (dilute a small aliquot with water/ethyl acetate for analysis).

-

Product Isolation: After completion (typically 2-3 hours), cool the reaction mixture to room temperature. Add 20 mL of water to dissolve the DES.

-

Extraction: Extract the aqueous mixture with a less polar solvent such as diethyl ether or ethyl acetate (3 x 20 mL). The product will preferentially move to the organic phase.

-

Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Data Summary: Comparison of Green Solvent Systems

| Parameter | Aqueous Micellar System | Bio-Derived Solvent (2-MeTHF) | Deep Eutectic Solvent (ChCl:Gly) |

| Principle | Nanoreactors in water | Renewable organic solvent | Supramolecular H-bonded liquid |

| Typical Temp. | 40 - 80 °C | 80 - 110 °C | 90 - 120 °C |

| Catalyst | Palladium | Palladium or Nickel | Palladium |

| Advantages | Non-flammable, non-toxic, mild conditions | Easy workup, good solubility | Low volatility, biodegradable, catalyst stability |

| Challenges | Requires surfactant, potential emulsions | May require inert/anhydrous conditions | High viscosity, product isolation from DES |

Conclusion and Future Outlook

The transition to green solvent systems for the Suzuki-Miyaura coupling of fluorophenylboranes is not merely an environmental aspiration but a practical and efficient strategy for modern organic synthesis. Aqueous micellar catalysis, bio-derived solvents, and deep eutectic solvents each offer a unique set of advantages that can lead to high-yielding, robust, and sustainable processes. The choice of solvent should be guided by the specific substrates, catalyst system, and available equipment. As research progresses, the development of recyclable heterogeneous catalysts and novel bio-based solvents will further enhance the green credentials of this vital C-C bond-forming reaction, aligning the powerful capabilities of synthetic chemistry with the principles of sustainability.[3][15][16]

References

-

Garg, N. K. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

-

Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. [Link]

-

Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

-

Mukai, S., & Yamada, Y. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction. ACS Publications. [Link]

-

Green Bio-Based Solvents in C-C Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

-

Dicks, A. P., et al. (2008). "Greening Up" the Suzuki Reaction. ResearchGate. [Link]

-

Mukai, S., & Yamada, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ResearchGate. [Link]

-

DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA. (2024). INOVATUS JOURNALS. [Link]

-

Valero-Serrano, L., et al. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Nemygina, N. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]

-

Smith, R. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

-

Chemistry Solved. (2024). Suzuki-Miyaura Coupling. YouTube. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. (n.d.). ResearchGate. [Link]

-

Isley, N. A., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. ACS Publications. [Link]

-

ACS. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Pinto, D. C. G. A., et al. (2022). Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions. MDPI. [Link]

-

Peng, J., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ACS Publications. [Link]

-

ChemOrgChem. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. [Link]

-

Bio-based palladium catalyst in cryogel for cross-coupling reactions. (2024). RSC Publishing. [Link]

-

Alonso, D. A. (2015). Deep Eutectic Solvents: À la Carte Solvents for Cross-Coupling Reactions. Universidad de Alicante. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes. Journal of the American Chemical Society. [Link]

-

Bsl, P. (2024). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands. LCGC International. [Link]

-

Sharma, S., et al. (2023). Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions. MDPI. [Link]

-

Iannazzo, D., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

-

Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Chemistry Portal. [Link]

-

Cooper, A. I. (2014). Supercritical carbon dioxide: a solvent like no other. PMC - PubMed Central - NIH. [Link]

-

García-Álvarez, R., et al. (2020). Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents. PMC - NIH. [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides. (n.d.). Journal of Nanostructures. [Link]

-

Fleckenstein, C. A., & Plath, H. (2007). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

-

Using supercritical CO2 for solvent removal. A sustainable choice. (n.d.). Separeco. [Link]

-

L-H. Cheng, et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PMC - NIH. [Link]

-

Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. (n.d.). ResearchGate. [Link]

-

Advances in Pd-catalyzed C–C bond formation in carbohydrates. (2021). RSC Publishing. [Link]

-

Nacci, A., & Cioffi, N. (2019). Deep Eutectic Solvents and Heterogeneous Catalysis with Metallic Nanoparticles. Uniba. [Link]

-

Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)5. (n.d.). Green Chemistry (RSC Publishing). [Link]

-

Seo, T., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing). [Link]

-

Reetz, M. T., et al. (1993). Supercritical Carbon Dioxide as a Reaction Medium and Reaction Partner. CHIMIA. [Link]

-

Chemists develop carbon-carbon bond formation without toxic by-products. (2016). ScienceDaily. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. gctlc.org [gctlc.org]

- 10. researchgate.net [researchgate.net]

- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rua.ua.es [rua.ua.es]

- 13. mdpi.com [mdpi.com]

- 14. Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]

- 16. aidic.it [aidic.it]

Application Note: Scalable Synthesis Architectures for (4-Fluorophenyl)borane Scaffolds

Executive Summary

(4-Fluorophenyl)boronic acid and its pinacol ester are ubiquitous synthons in modern medicinal chemistry, serving as critical coupling partners in Suzuki-Miyaura cross-couplings for the synthesis of biaryl scaffolds found in kinase inhibitors and metabolic modulators. While laboratory-scale synthesis (<10 g) is trivial, scaling to kilogram quantities introduces non-linear challenges regarding heat management, reagent stability, and byproduct control (specifically protodeboronation and boroxine formation).

This guide delineates two validated protocols for the scalable manufacture of these derivatives:

-

The Thermodynamic Route: A robust Grignard-based batch process suitable for general manufacturing.

-

The Kinetic Route: A continuous flow lithiation protocol designed for high-throughput precision and safety.

Strategic Route Selection

Selecting the optimal synthetic pathway requires balancing infrastructure capabilities with impurity profiles. The following decision matrix outlines the causality behind route selection.

Diagram 1: Synthetic Route Decision Matrix

Caption: Decision matrix for selecting between Grignard and Lithiation routes based on available infrastructure and safety parameters.

Protocol A: Batch Grignard Synthesis (The Workhorse)

Objective: Synthesis of (4-Fluorophenyl)boronic acid [CAS: 1765-93-1] Scale: 1.0 kg input basis Mechanism: Magnesium insertion followed by electrophilic trapping with trialkylborate.

Reaction Logic & Causality

-

Reagent Choice: We utilize Trimethyl borate (B(OMe)3) over Triisopropyl borate. While the latter reduces double-addition side products due to sterics, B(OMe)3 is significantly more cost-effective and atom-efficient for bulk scales. The risk of double addition (formation of borinic acids) is mitigated by inverse addition (adding Grignard to Borate).

-

Solvent System: THF is required for Grignard stability, but Toluene cosolvent is added during workup to facilitate phase separation and crystallization.

Step-by-Step Methodology

Phase 1: Grignard Initiation (Critical Control Point)

-

Setup: Charge a 20 L jacketed reactor with Magnesium turnings (1.1 equiv, 153 g) and dry THF (5 L). Inert with N2.[1]

-

Activation: Add Iodine (0.01 equiv) or DIBAL-H (0.01 equiv) to activate the Mg surface.

-

Initiation: Add 5% of the total 4-Fluorobromobenzene (Total: 1.0 kg, 5.71 mol). Heat jacket to 40°C until exotherm is observed (temperature spike, color change to grey/turbid).

-

Why: Failure to initiate before bulk addition leads to "induction period accumulation," posing a severe runaway risk.

-

-

Propagation: Once initiated, cool jacket to 10°C. Dose the remaining 4-Fluorobromobenzene diluted in THF (1:1 v/v) over 2–3 hours, maintaining internal temperature <35°C.

-

Digestion: Stir at 25°C for 1 hour. Titrate an aliquot to confirm Grignard concentration (>95% conversion).

Phase 2: Electrophilic Trapping (Inverse Addition)

-

Preparation: In a separate 20 L vessel, charge Trimethyl borate (1.2 equiv, 712 g) and dry THF (3 L). Cool to -20°C.

-

Note: Low temperature suppresses the formation of the "ate" complex double-addition byproduct.

-

-

Addition: Transfer the Grignard solution via cannula/pump into the Borate solution over 2 hours.

-

Critical Parameter: Maintain internal temperature <-10°C. Localized hot spots favor double addition (Ar2B-OMe).

-

-

Hydrolysis: Warm to 0°C. Quench with 2M HCl (1.5 equiv) until pH < 2. Stir vigorously for 1 hour to hydrolyze the dimethyl ester intermediate.

Phase 3: Workup & Isolation

-

Extraction: Separate phases. Extract aqueous layer with MTBE or Toluene.

-

Purification: Concentrate organic layers. Crystallize by adding water to the hot organic concentrate or by switching solvent to water/acetonitrile.

-

Drying: Vacuum dry at 40°C. Avoid temperatures >60°C to prevent dehydration to the trimeric boroxine anhydride.

Protocol B: Continuous Flow Lithiation (The Precision Route)

Objective: High-purity synthesis of (4-Fluorophenyl)boronic acid pinacol ester [CAS: 214360-58-4] Scale: Continuous processing (throughput ~50–100 g/hour ) Mechanism: Lithium-Halogen exchange followed by in situ borylation and esterification.

Reaction Logic & Causality

-

Why Flow? Lithiation of 4-fluorobromobenzene is extremely fast (<60 seconds at -40°C). Batch processes require -78°C to prevent the "benzyne" pathway (elimination of LiF). Flow reactors offer superior heat transfer, allowing the reaction to proceed safely at -20°C to -40°C, significantly reducing cooling costs.

-

Pinacol Trapping: Direct reaction with Isopropoxyboronic acid pinacol ester (IPB-Pin) is efficient but expensive. A scalable alternative is trapping with B(OMe)3 followed by acidic Pinacol quench.

Experimental Workflow (Diagram)

Diagram 2: Continuous Flow Lithiation Architecture

Caption: Continuous flow setup for lithiation. Short residence times (t) prevent benzyne formation and eliminate the need for cryogenic (-78°C) conditions.

Step-by-Step Methodology

-

Feed Preparation:

-

Stream A: 0.5 M 4-Fluorobromobenzene in dry THF.

-

Stream B: 1.6 M n-BuLi in Hexanes.

-

Stream C: 0.75 M Trimethyl borate in THF.

-

-

Lithiation (Zone 1): Pump Stream A and B into a static mixer (PFA tubing reactor) cooled to -40°C. Residence time: 30–60 seconds.

-

Control Check: Monitor pressure. Clogging indicates Li-salt precipitation; adjust THF ratio.

-

-

Borylation (Zone 2): The outlet of Zone 1 mixes immediately with Stream C in a second cooling zone (-20°C). Residence time: <10 seconds.

-

Quench & Esterification: The stream exits into a stirred batch vessel containing Pinacol (1.1 equiv) and acetic acid (to neutralize Li-methoxide). Stir for 1 hour at room temperature.

-

Workup: Standard aqueous wash and recrystallization from Ethanol/Water.

Quality Control & Purification

The Boroxine Equilibrium

Arylboronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is often mistaken for impurity.

-

Observation: NMR shows multiple sets of peaks or broad signals.

-

Resolution: Add a drop of D2O to the NMR tube. This shifts the equilibrium entirely to the monomeric acid species [ArB(OH)2], simplifying the spectrum.

-

Specification: For pharmaceutical use, define the "Assay" based on Boron content or HPLC area %, acknowledging that the "Dry" solid may contain varying % of boroxine.

Protodeboronation

The presence of Fluorobenzene (Ar-H) indicates protodeboronation.

-

Cause: High temperature during hydrolysis or prolonged exposure to acidic conditions.

-

Removal: Fluorobenzene is volatile (bp 85°C). It is easily removed during the vacuum drying step or by azeotropic distillation with heptane.

Table 1: Troubleshooting Common Impurities

| Impurity | Chemical Structure | Origin | Remediation Strategy |